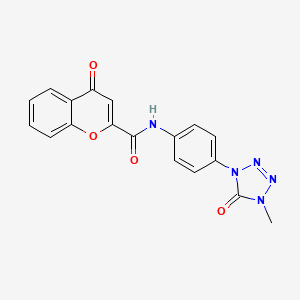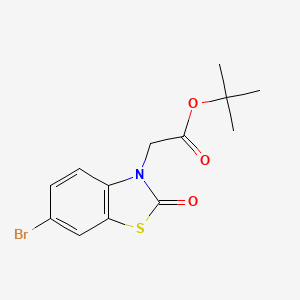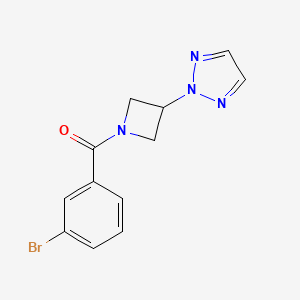
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of azetidinones, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Antioxidant Properties
Compounds with bromophenol derivatives have been synthesized and evaluated for their antioxidant properties. These compounds, including derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated versions, have shown effective antioxidant power in vitro. The synthesized bromophenols were compared with standard antioxidant compounds, revealing that some derivatives had more potent antioxidant and radical scavenger abilities. This suggests potential for these compounds in developing antioxidant therapies or as part of dietary supplements to combat oxidative stress-related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Catalytic and Synthetic Applications
Azetidin-1-yl and triazol-2-yl derivatives have been explored for their catalytic applications, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. These reactions are crucial for creating a variety of cyclic compounds, including those with potential medicinal properties. A study highlighted the synthesis of a tris(triazolyl)methanol ligand, which, when complexed with CuCl, catalyzed Huisgen 1,3-dipolar cycloadditions efficiently, indicating its utility in synthetic organic chemistry for constructing complex molecular architectures (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Potential in Antibacterial and Antifungal Research
Compounds similar to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone have been investigated for their antibacterial and antifungal activities. Research into novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives showed significant inhibition against human pathogenic bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
properties
IUPAC Name |
(3-bromophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O/c13-10-3-1-2-9(6-10)12(18)16-7-11(8-16)17-14-4-5-15-17/h1-6,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMFSJNPNWCDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

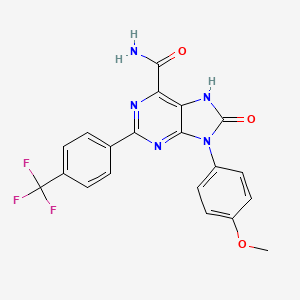
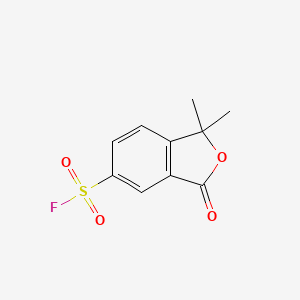
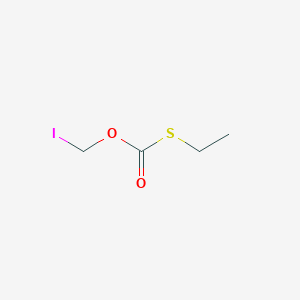
![N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2777846.png)
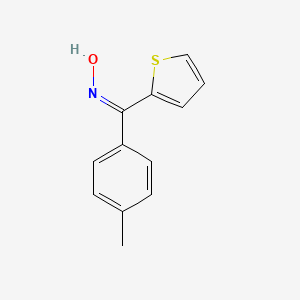
![2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2777849.png)
![5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2777850.png)
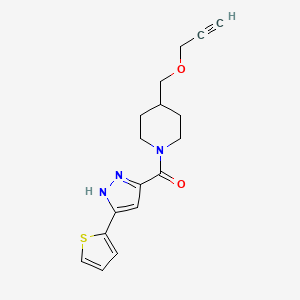
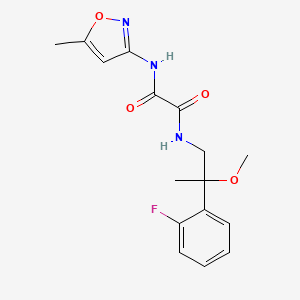
![N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2777857.png)
![2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2777858.png)
